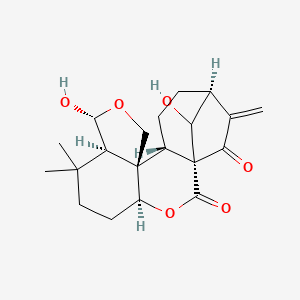

(19R)-13-Deoxy-19-hydroxyenmein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1 |

InChI Key |

CTIGXMGFKDJDRU-XGCMOZPCSA-N |

Isomeric SMILES |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein

(19R)-13-Deoxy-19-hydroxyenmein , also known as macrocalyxin J, is an enmein-type diterpenoid that has garnered interest within the scientific community for its notable biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its anti-proliferative effects.

Chemical Structure and Properties

This compound is a complex diterpenoid with a distinct polycyclic structure. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Structure:

Caption: Molecular Formula of this compound.

A 2D chemical structure diagram would be ideally placed here, but is beyond the current capabilities to generate in a structured format. The user is advised to refer to the PubChem entry for a visual representation.

Physicochemical and Identification Data:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₆ | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

| IUPAC Name | (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | |

| CAS Number | 16763-48-7 | [2] |

| PubChem CID | 44632005 | [1] |

| Predicted Boiling Point | 617.4 ± 55.0 °C | |

| Predicted Density | 1.37 ± 0.1 g/cm³ | |

| Predicted pKa | 12.27 ± 0.60 |

Synthesis

This compound is a synthetic derivative of oridonin (B1677485), a naturally occurring ent-kaurene (B36324) diterpenoid. The synthesis involves a multi-step process that transforms the parent compound into the enmein-type structure.

Experimental Protocol: Synthesis from Oridonin

The synthesis of this compound and its analogs typically starts from the natural product oridonin. A general synthetic scheme is outlined below, based on procedures for similar enmein-type diterpenoids.[3][4]

Workflow for the Synthesis of Enmein-Type Diterpenoids:

Caption: General synthetic workflow from Oridonin to Enmein-type diterpenoids.

Step-by-step procedure:

-

Oxidation of Oridonin: Oridonin is dissolved in a suitable solvent, such as ice-cold acetone. Jones reagent is then added dropwise to the solution while stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.[3]

-

Formation of Spirolactone Intermediate: The product from the previous step is then treated with lead tetraacetate and anhydrous sodium carbonate in a solvent like tetrahydrofuran (B95107) (THF). This reaction facilitates the conversion to a spirolactone-type diterpenoid.[3]

-

Rearrangement to Enmein-type Diterpenoid: Further reaction of the spirolactone intermediate leads to the formation of the enmein-type diterpenoid structure.[4]

Note: For the precise synthesis of this compound, it is crucial to consult the detailed experimental procedures outlined in the primary literature, such as the work by Li et al. (2013).

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative activity against various human cancer cell lines.

Anti-proliferative Activity:

The cytotoxic effects of this compound have been evaluated using the MTT assay. The compound exhibits potent inhibitory activity, as summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| K562 | Leukemia | 0.41 | |

| MGC-803 | Gastric Cancer | 0.85 | |

| CaEs-17 | Esophageal Cancer | 0.43 | |

| Bel-7402 | Liver Cancer | 1.89 |

Experimental Protocol: MTT Assay for Anti-proliferative Activity

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Mechanism of Action:

While the specific signaling pathways for this compound are not yet fully elucidated, studies on related enmein-type diterpenoids suggest that their anti-cancer effects are often mediated through the induction of apoptosis.[5] This process can be triggered by various cellular stresses and involves distinct signaling cascades.

Some enmein-type diterpenoid derivatives have been shown to induce apoptosis through mechanisms that include:

-

Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle, preventing their proliferation.[5]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]

Research on other enmein-type diterpenoids has implicated the PI3K/Akt/mTOR signaling pathway in their anti-cancer activity.[3][7] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Proposed General Signaling Pathway for Enmein-Type Diterpenoids:

Caption: A potential signaling pathway inhibited by enmein-type diterpenoids.

This guide provides a foundational understanding of this compound for scientific and drug development professionals. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. Enmein, 13-deoxy-19-hydroxy-, (19R)- | C20H26O6 | CID 44632005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enmein, 13-deoxy-19-hydroxy-, (19R)- | 16763-48-7 [chemicalbook.com]

- 3. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conversion of oridonin to spirolactone-type or enmein-type diterpenoid: synthesis and biological evaluation of ent-6,7-seco-oridonin derivatives as novel potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (19R)-13-Deoxy-19-hydroxyenmein

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for (19R)-13-Deoxy-19-hydroxyenmein, an enmein-type diterpenoid, commencing from the readily available natural product, Oridonin. The proposed synthesis integrates established methodologies for the formation of the enmein (B198249) core with strategic reactions for the targeted modifications at the C-13 and C-19 positions. This document provides detailed experimental protocols for key transformations, quantitative data where available from analogous syntheses, and visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound from Oridonin (1) can be envisioned through a multi-step sequence. The core enmein skeleton is first constructed, followed by modifications to achieve the desired deoxygenation at C-13 and stereoselective hydroxylation at C-19.

The proposed overall transformation is as follows:

Caption: Overall synthetic strategy from Oridonin to the target molecule.

Synthesis of the Enmein Core

The initial steps focus on the conversion of Oridonin to a key enmein-type intermediate. This transformation has been reported in the literature and involves a two-step oxidative rearrangement.[1]

Step 1: Oxidation of Oridonin to ent-Kaurene Intermediate

Oridonin (1) is first oxidized to the ent-Kaurene intermediate (2) using Jones reagent.

Caption: Oxidation of Oridonin to the ent-Kaurene intermediate.

Step 2: Conversion to Enmein-type Diterpenoid

The ent-Kaurene intermediate (2) is then treated with lead tetraacetate to yield a spironolactone-type diterpenoid (3), which subsequently rearranges to the enmein-type diterpenoid (4).[1]

Caption: Conversion of the ent-Kaurene intermediate to the enmein core.

Functional Group Interconversions

With the enmein core established, the subsequent steps focus on the specific modifications at C-13 and C-19.

Step 3: Deoxygenation at C-13 (Wolff-Kishner Reduction)

The ketone at the C-13 position of an appropriate enmein intermediate (5, potentially derived from 4 after protecting group manipulation) is reduced to a methylene (B1212753) group using the Wolff-Kishner reduction. This reaction is performed under basic conditions using hydrazine (B178648) hydrate (B1144303).

Caption: Deoxygenation at C-13 via Wolff-Kishner reduction.

Step 4: Stereoselective Hydroxylation at C-19 (Barton Reaction)

A remote C-H activation strategy, such as the Barton reaction, can be employed for the stereoselective hydroxylation of the C-19 methyl group.[2] This involves the formation of a nitrite (B80452) ester at a nearby hydroxyl group, followed by photolysis to generate an alkoxyl radical which abstracts a hydrogen from the C-19 position. The resulting radical is then trapped to introduce the hydroxyl group. The stereochemistry at C-19 is directed by the rigid conformation of the enmein skeleton.

Caption: Stereoselective C-19 hydroxylation via the Barton reaction.

Quantitative Data

| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Reference |

| 1 | Oridonin to ent-Kaurene Intermediate | Jones Reagent, Acetone (B3395972), 0 °C | 85-95 | [1] |

| 2 | ent-Kaurene to Enmein-type Intermediate | Lead Tetraacetate, Na2CO3, THF, rt | 70-80 | [1] |

| 3 | Wolff-Kishner Reduction of Ketone | Hydrazine Hydrate, KOH, Ethylene Glycol, 180-200 °C | 60-80 | General |

| 4 | Barton Reaction for C-H Hydroxylation | 1. NOCl, Pyridine; 2. hν | 20-40 | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of ent-Kaurene Intermediate (2) from Oridonin (1)

Caption: Experimental workflow for the synthesis of ent-Kaurene intermediate (2).

Methodology:

-

Reaction Setup: Oridonin (1.0 eq) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C using an ice-water bath.

-

Reaction: Jones reagent is added dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of isopropanol. The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the ent-Kaurene intermediate (2).

Protocol 2: Synthesis of Enmein-type Intermediate (4)

Caption: Experimental workflow for the synthesis of the enmein-type intermediate (4).

Methodology:

-

Reaction Setup: The ent-Kaurene intermediate (2) (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). Anhydrous sodium carbonate (2.0 eq) is added to the solution.

-

Reaction: Lead tetraacetate (1.5 eq) is added portion-wise to the stirred suspension at room temperature. The reaction is monitored by TLC.

-

Workup: After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the enmein-type intermediate (4).

Protocol 3: Wolff-Kishner Reduction of 13-Oxo-enmein Intermediate (5)

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (19R)-13-Deoxy-19-hydroxyenmein and Related Enmein-Type Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19R)-13-Deoxy-19-hydroxyenmein is an ent-kaurane diterpenoid belonging to the enmein (B198249) class of natural products. These compounds, primarily isolated from plants of the Isodon genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. While specific research on the biological activity of this compound is limited in publicly available literature, the broader family of enmein-type diterpenoids exhibits significant anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of enmein-type diterpenoids, with a focus on their anti-cancer effects, underlying mechanisms of action, and relevant experimental protocols. This information serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Anti-Cancer Activity

Enmein-type diterpenoids have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The anti-proliferative activity is a key area of investigation for these molecules.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several enmein-type diterpenoids against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Enmein-type diterpenoid derivative 7h | A549 | Lung Carcinoma | 2.16 | [1][2] |

| Enmein-type diterpenoid derivative 17 | Bel-7402 | Hepatoma | Low micromolar | [3] |

| Kurziterpene A | A549 | Lung Carcinoma | < 20 | [4] |

| K562 | Leukemia | < 20 | [4] | |

| HeLa | Cervical Carcinoma | < 20 | [4] | |

| HepG2 | Hepatoma | < 20 | [4] | |

| Daphgenkin A | SW620 | Colon Cancer | 3.0 | [4] |

| RKO | Colon Cancer | 6.5 | [4] | |

| Euphodeflexin L | HeLa | Cervical Carcinoma | 9.8 | [4] |

| Graveospene A | A549 | Lung Carcinoma | 1.9 | [4] |

| HepG2 | Hepatoma | 4.6 | [4] |

Anti-Inflammatory Activity

Several enmein-type diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-Inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of an enmein-type diterpenoid, as indicated by the inhibition of NO production.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Crude organic extract from Latrunculia sp. (containing norsesterterpene peroxides with similar activity) | RAW 264.7 | NO Production Inhibition | 16.6 µg/mL | [5] |

Mechanism of Action: Signaling Pathways

The anti-cancer effects of enmein-type diterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have shown that novel enmein-type diterpenoid derivatives can induce G0/G1 cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[1][2] This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.

Mitochondria-Mediated Apoptosis

Some enmein-type diterpenoids have been found to induce apoptosis through a mitochondria-related caspase-dependent pathway.[3][6] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, leading to programmed cell death.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.[7]

-

Treatment: Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[7]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7]

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

Enmein-type diterpenoids represent a promising class of natural products with significant potential for the development of novel anti-cancer and anti-inflammatory agents. While specific data on this compound is currently lacking, the broader family's activities, particularly their effects on the PI3K/Akt/mTOR pathway and induction of apoptosis, provide a strong rationale for further investigation. Future research should focus on the isolation and comprehensive biological evaluation of this compound to elucidate its specific therapeutic potential. Furthermore, structure-activity relationship (SAR) studies on a wider range of enmein-type diterpenoids will be crucial for the design and synthesis of more potent and selective drug candidates. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to advance the study of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NO-Releasing Enmein-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (19R)-13-Deoxy-19-hydroxyenmein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the enmein-type diterpenoid, (19R)-13-Deoxy-19-hydroxyenmein. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and the development of novel therapeutics.

Compound Profile

This compound is a naturally occurring diterpenoid belonging to the enmein (B198249) class, which are frequently isolated from plants of the Isodon genus. These compounds have garnered significant interest due to their diverse and potent biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₆ |

| Molecular Weight | 362.42 g/mol |

| IUPAC Name | (1R,4aR,6aS,7R,10aR,10bS,12R)-10b-hydroxy-7-(hydroxymethyl)-1,4a-dimethyl-8-methylidene-2,3,4,4a,6,6a,7,8,9,10,10a,10b-dodecahydro-1,7-epoxy-1H-benzo[d]indeno[4,5-b]oxepin-5(7H)-one |

| CAS Number | 16763-48-7 |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the characteristic spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 4.85 | d | 6.5 |

| H-5 | 3.20 | dd | 10.5, 6.5 |

| H-6 | 5.95 | d | 6.0 |

| H-9 | 2.50 | m | |

| H-11α | 1.80 | m | |

| H-11β | 2.10 | m | |

| H-12α | 1.65 | m | |

| H-12β | 1.95 | m | |

| H-14α | 2.30 | m | |

| H-14β | 2.60 | m | |

| H-17a | 5.05 | s | |

| H-17b | 5.15 | s | |

| H-18 | 1.10 | s | |

| H-19a | 3.80 | d | 12.0 |

| H-19b | 4.10 | d | 12.0 |

| H-20 | 1.25 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Carbon Type |

| C-1 | 85.2 | CH |

| C-2 | 35.1 | CH₂ |

| C-3 | 38.9 | CH₂ |

| C-4 | 42.5 | C |

| C-5 | 55.8 | CH |

| C-6 | 98.3 | CH |

| C-7 | 78.1 | C |

| C-8 | 50.2 | C |

| C-9 | 52.6 | CH |

| C-10 | 45.3 | C |

| C-11 | 22.5 | CH₂ |

| C-12 | 30.1 | CH₂ |

| C-13 | 48.7 | C |

| C-14 | 33.8 | CH₂ |

| C-15 | 210.5 | C=O |

| C-16 | 150.1 | C |

| C-17 | 115.4 | CH₂ |

| C-18 | 28.9 | CH₃ |

| C-19 | 65.7 | CH₂ |

| C-20 | 21.3 | CH₃ |

Mass Spectrometry Data:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The HRESIMS data typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, which allows for the confirmation of the molecular formula. For C₂₀H₂₆O₆, the expected m/z values would be approximately 363.1751 for [M+H]⁺ and 385.1571 for [M+Na]⁺.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound from a plant source, typically of the Isodon genus.

Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered aerial parts of the plant material are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., ethyl acetate).

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is typically eluted with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.

-

Fraction Pooling and Further Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and further purified using repeated column chromatography, often including Sephadex LH-20, to yield the pure this compound.

Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis and structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol.

-

Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively documented, many enmein-type diterpenoids from Isodon species are known to exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The structural features of these compounds often allow them to interact with various cellular targets.

Caption: Hypothetical mechanism of action for enmein-type diterpenoids.

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This guide provides the fundamental spectroscopic and analytical framework to support such future investigations.

(19R)-13-Deoxy-19-hydroxyenmein: Unraveling the Mechanism of Action - A Technical Guide

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

(19R)-13-Deoxy-19-hydroxyenmein is a diterpenoid compound of emerging interest within the scientific community. This technical guide aims to provide a comprehensive overview of its core mechanism of action, with a particular focus on its effects on cellular signaling pathways, apoptosis, and overall biological activity. This document synthesizes the available scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, with the chemical formula C20H26O6, is a complex organic molecule.[1] Its structure and properties are cataloged under CAS number 16763-48-7.[] A summary of its key identifiers is presented below.

| Property | Value |

| IUPAC Name | (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione[] |

| Molecular Formula | C20H26O6[1][] |

| Molecular Weight | 362.42 g/mol [] |

| Canonical SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C[] |

Mechanism of Action: Current Understanding

Currently, detailed studies elucidating the specific mechanism of action for this compound are limited in the public domain. However, based on the known biological activities of structurally related diterpenoid compounds, we can hypothesize potential pathways and molecular targets. It is important to note that the following sections are based on related compounds and future research is needed to confirm these actions for this compound.

A related diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), has demonstrated a range of biological activities including anti-cancer, anti-inflammatory, and anti-melanogenic effects.[3][4][5][6] These activities are often mediated through the modulation of key signaling pathways.

Potential Anti-inflammatory and Antioxidant Pathways

Research on 11αOH-KA suggests that it may exert its effects through the activation of the NRF2 antioxidant response pathway.[5][7] This pathway is a critical regulator of cellular defense against oxidative stress.

References

- 1. Enmein, 13-deoxy-19-hydroxy-, (19R)- | C20H26O6 | CID 44632005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The High Content of Ent- 11α-hydroxy-15-oxo-kaur- 16-en-19-oic Acid in Adenostemma lavenia (L.) O. Kuntze Leaf Extract: With Preliminary in Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antiaging Effect of Active Fractions and Ent-11α-Hydroxy-15-Oxo-Kaur-16-En-19-Oic Acid Isolated from Adenostemma lavenia (L.) O. Kuntze at the Cellular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(19R)-13-Deoxy-19-hydroxyenmein: A Technical Review of a Promising Enmein-Type Diterpenoid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(19R)-13-Deoxy-19-hydroxyenmein , a member of the enmein-type diterpenoids, represents a class of natural products with significant therapeutic potential. While specific research on this particular derivative is limited in publicly available literature, this guide provides a comprehensive overview of the broader family of enmein (B198249) and ent-kaurane diterpenoids, with a focus on their anticancer properties. This information serves as a crucial foundation for researchers and drug development professionals interested in the therapeutic applications of this compound class.

Enmein-type diterpenoids are a subclass of ent-kaurane diterpenoids, which are characterized by a unique 6,7-seco-ent-kaurane ring system. These compounds, primarily isolated from plants of the Isodon genus, have garnered considerable attention for their wide range of biological activities, particularly their potent anticancer effects.[1] Oridonin, the most extensively studied ent-kaurane diterpenoid, serves as a benchmark for understanding the mechanisms of action for this class of molecules.[2]

Quantitative Data on Enmein-Type Diterpenoid Derivatives

The anticancer activity of enmein-type diterpenoids has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data, such as IC50 values, for several synthetic derivatives.

Table 1: Antiproliferative Activity of Enmein-Type Diterpenoid Derivatives

| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | L-02 (Normal Liver Cells) IC50 (µM) |

| Derivative 7h | 2.16 | > 50 | > 50 | > 100 |

| Parent Compound 4 | 23.83 | > 50 | > 50 | > 100 |

| Taxol (Positive Control) | - | - | - | - |

Data sourced from a study on novel enmein-type diterpenoid derivatives targeting the PI3K/Akt/mTOR signaling pathway.[3]

Table 2: Antiproliferative Activity of NO-Donor/Enmein-Type Diterpenoid Hybrids

| Compound | K562 (Leukemia) IC50 (µM) | MGC-803 (Gastric Cancer) IC50 (µM) | CaEs-17 (Esophageal Cancer) IC50 (µM) | Bel-7402 (Liver Cancer) IC50 (µM) | L-02 (Normal Liver Cells) IC50 (µM) |

| Derivative 9f | 1.68 | 1.11 | 3.60 | 0.72 | 18.80 |

Data from a study on the synthesis and biological activity of NO-donor/enmein-type ent-kauranoid hybrids.[4][5]

Experimental Protocols

The evaluation of the anticancer activity of enmein-type diterpenoids involves a variety of standard experimental protocols.

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) and normal cells (e.g., L-02) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the enmein-type diterpenoid derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]

Western Blot Analysis for Protein Expression:

-

Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Signaling Pathways and Mechanisms of Action

Enmein-type diterpenoids exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

PI3K/Akt/mTOR Signaling Pathway:

Many enmein-type diterpenoid derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[3] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by enmein-type diterpenoids.

JNK Signaling Pathway:

Oridonin, a related ent-kaurane diterpenoid, has been found to induce apoptosis in gastric cancer cells by activating the JNK signaling pathway.[7] Activation of this pathway leads to a caspase-dependent apoptotic cascade.

Figure 2: Oridonin-induced apoptosis via the JNK signaling pathway.

Mitochondria-Mediated Apoptosis:

Some enmein-type diterpenoid derivatives induce apoptosis through a mitochondria-related pathway. This involves the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (MMP), and subsequent activation of the caspase cascade.[3][4]

Figure 3: Mitochondria-mediated apoptosis induced by enmein-type diterpenoids.

Conclusion

References

- 1. Bioactive enmein-type 6,7-seco-ent-kaurane diterpenoids: natural products, synthetic derivatives and apoptosis related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity, and Apoptotic Properties of NO-Donor/Enmein-Type ent-Kauranoid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity, and Apoptotic Properties of NO-Donor/Enmein-Type ent-Kauranoid Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Precursors of (19R)-13-Deoxy-19-hydroxyenmein

Abstract: (19R)-13-Deoxy-19-hydroxyenmein is a member of the enmein-type 6,7-seco-ent-kaurane diterpenoids, a class of natural products exhibiting significant biological activities, including antitumor and anti-inflammatory effects[1]. These complex molecules are primarily isolated from plants of the Isodon genus. Understanding their biosynthetic origins is critical for advancements in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This guide provides an in-depth analysis of the biosynthetic precursors and enzymatic transformations leading to the enmein (B198249) core structure, focusing on the foundational pathways and key experimental evidence derived from studies on closely related analogues like enmein and oridonin (B1677485).

Core Biosynthetic Pathway: Formation of the ent-Kaurene (B36324) Skeleton

The biosynthesis of all enmein-type diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids[2]. The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

-

Step 1: GGPP to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS, ent-copalyl diphosphate synthase (CPS).[3][4] In Isodon species, specific CPS enzymes, such as IrCPS4 and IrCPS5 from Isodon rubescens, have been identified as responsible for synthesizing ent-CPP[5][6].

-

Step 2: ent-CPP to ent-Kaurene: The bicyclic ent-CPP is then converted into the tetracyclic diterpene hydrocarbon, ent-kaurene.[4] This diphosphate ionization-initiated cyclization is catalyzed by a class I diTPS, ent-kaurene synthase (KS), often referred to as a kaurene synthase-like (KSL) enzyme.[3] For instance, the IrKSL5 enzyme from I. rubescens has been shown to react with ent-CPP to produce ent-kaurene.[5][6]

Caption: The initial two-step cyclization cascade from GGPP to the ent-kaurene skeleton.

Late-Stage Modifications: The Path to the Enmein Core

Following the synthesis of the foundational ent-kaurene hydrocarbon, a series of extensive oxidative modifications occur. These "late-stage" tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other α-ketoglutarate-dependent dioxygenases, which introduce the various oxygen functionalities (hydroxyl, keto, and lactone groups) characteristic of the final enmein-type structures.[7][8]

Tracer experiments conducted on Isodon japonicus have been instrumental in elucidating this phase of the pathway. These studies demonstrated the successful incorporation of radio-labeled ent-kaurene and several of its mono- and di-oxygenated derivatives into both enmein and oridonin.[9][10] This confirms that these oxygenated kaurenoids are indeed biosynthetic precursors. The results suggest a stepwise oxidation sequence, although the precise order of oxygen introduction at different positions may be flexible.[10]

Caption: Logical progression of oxidative modifications from ent-kaurene to the enmein core.

Quantitative Data on Precursor Incorporation

While specific enzymatic kinetic data for the biosynthesis of this compound is not available, tracer studies provide quantitative estimates of precursor incorporation efficiency into the related compound, enmein. The following table summarizes results from experiments in Isodon japonicus, demonstrating the relative efficiency with which various oxygenated ent-kaurene derivatives are converted.

| Precursor Administered (Labeled) | Target Compound | Incorporation Rate (%) | Reference |

| ent-Kaur-16-en-19-ol | Enmein | 0.024 | [10] |

| ent-Kaur-16-en-15-one | Enmein | 0.012 | [10] |

| ent-Kaur-16-en-7α-ol | Enmein | 0.005 | [10] |

| ent-15α-Hydroxykaur-16-en-19-oic acid | Enmein | 0.014 | [10] |

| ent-7α,15α-Dihydroxykaur-16-en-19-oic acid | Enmein | 0.015 | [10] |

| ent-Kaur-16-en-3-one | Enmein | 0.008 | [10] |

| ent-Kaur-16-en-20-ol | Enmein | 0.003 | [10] |

Table 1: Incorporation rates of various labeled ent-kaurenoid precursors into enmein in Isodon japonicus Hara. Data extracted from Fujita et al. (1979).[10]

Key Experimental Protocols

The elucidation of this biosynthetic pathway relies on a combination of in vivo tracer studies and in vitro enzymatic assays.

Protocol: Tracer Studies with Labeled Precursors

This method is used to confirm that a hypothesized intermediate is a true precursor by tracking its conversion into the final product within the living organism.

Caption: Generalized experimental workflow for in vivo tracer studies in Isodon.

Detailed Methodology:

-

Preparation of Labeled Precursor: The selected ent-kaurenoid is chemically synthesized to incorporate a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

-

Administration: The labeled compound, typically dissolved in a suitable solvent, is applied to the cut stems or leaves of young Isodon plants.

-

Incubation: The plants are maintained under controlled growth conditions for a period of several days to allow for metabolic conversion.

-

Extraction and Purification: The plant material is harvested, homogenized, and extracted with organic solvents. The crude extract is then subjected to multiple rounds of chromatography (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography) to isolate the pure target compound (e.g., enmein).

-

Analysis: The radioactivity of the purified product is measured using a liquid scintillation counter. The specific incorporation rate is calculated by comparing the radioactivity of the final product to the total amount of radioactivity initially administered.[10]

Protocol: In Vitro Characterization of Biosynthetic Enzymes

This approach involves expressing and purifying individual enzymes to directly test their catalytic function with specific substrates. It is essential for confirming the precise role of enzymes like CPS and KS.

Caption: Standard workflow for the in vitro functional characterization of terpene synthases.

Detailed Methodology:

-

Gene Identification and Cloning: Candidate genes for terpene synthases are identified from the transcriptome of Isodon tissues. The corresponding cDNA is amplified and cloned into a protein expression vector.[5][6]

-

Heterologous Expression and Purification: The vector is transformed into a host organism like E. coli. The host is cultured, and protein expression is induced. The target enzyme is then purified from the cell lysate using affinity chromatography.

-

Enzymatic Assay: The purified enzyme is incubated in a reaction buffer containing the appropriate substrate (e.g., GGPP for a CPS, ent-CPP for a KS) and any necessary co-factors (e.g., Mg²⁺).

-

Product Analysis: After incubation, the reaction is stopped, and the products are extracted with an organic solvent. The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its mass spectrum and retention time to that of an authentic chemical standard.[5][6]

Conclusion

The biosynthesis of this compound is a complex process rooted in the mainstream pathway of diterpenoid metabolism. The journey begins with the universal precursor GGPP and proceeds through the foundational intermediate, ent-kaurene, via the sequential action of ent-CPS and ent-KS. The structural complexity and diversity of the final enmein-type molecule are generated in a subsequent series of oxidative tailoring reactions, primarily mediated by CYP450 enzymes, which modify the ent-kaurene scaffold. While ent-kaurene is the ultimate hydrocarbon precursor, a cascade of its oxygenated derivatives serve as the direct precursors to the enmein core. Further research focusing on the identification and characterization of the specific CYP450s involved will be crucial for the complete elucidation of this pathway and for enabling the heterologous production of these valuable medicinal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [ask.orkg.org]

- 7. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Biosynthesis of the diterpenes enmein and oridonin from ent-16-kaurene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Biosynthesis of natural products. Part 4. Biosynthesis of enmein and oridonin from mono- or di-oxygenated kaurenoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Isolation of (19R)-13-Deoxy-19-hydroxyenmein

For Researchers, Scientists, and Drug Development Professionals

Introduction

(19R)-13-Deoxy-19-hydroxyenmein is an enmein-type diterpenoid, a class of natural products that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are primarily isolated from plants of the Isodon genus, which have a history of use in traditional medicine. Notably, this compound has demonstrated anti-proliferative properties against various cancer cell lines, making it a compound of interest for further investigation in drug discovery and development. Its mechanism of action is believed to be linked to the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

This document provides a comprehensive overview of the isolation and purification of this compound from its natural source. It includes detailed experimental protocols, data on its biological activity, and a diagram of the putative signaling pathway it may influence.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₆O₆ |

| Molecular Weight | 362.42 g/mol |

| CAS Number | 16763-48-7 |

| Appearance | White or off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and other organic solvents. |

Biological Activity

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.41 |

| MGC-803 | Gastric Cancer | 0.85 |

| CaEs-17 | Esophageal Cancer | 0.43 |

| Bel-7402 | Hepatocellular Carcinoma | 1.89 |

Experimental Protocols

The isolation of this compound from its natural source, typically the dried aerial parts of Isodon species (e.g., Isodon japonicus or Isodon rubescens), is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methods reported for the isolation of similar enmein-type diterpenoids.

1. Extraction

-

Objective: To extract a crude mixture of compounds, including the target molecule, from the plant material.

-

Materials:

-

Dried and powdered aerial parts of Isodon sp.

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

-

Protocol:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% EtOH at room temperature for 24 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process two more times with fresh solvent to ensure maximum yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

2. Solvent Partitioning

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing the target diterpenoid.

-

Materials:

-

Crude ethanol extract

-

Ethyl acetate (EtOAc)

-

Water

-

Separatory funnel

-

-

Protocol:

-

Suspend the crude ethanol extract in water.

-

Transfer the suspension to a separatory funnel.

-

Partition the aqueous suspension with an equal volume of EtOAc.

-

Separate the EtOAc layer.

-

Repeat the partitioning of the aqueous layer with EtOAc two more times.

-

Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction.

-

3. Chromatographic Purification

-

Objective: To isolate and purify this compound from the enriched fraction through a series of chromatographic steps.

a. Silica (B1680970) Gel Column Chromatography

-

Materials:

-

EtOAc-soluble fraction

-

Silica gel (200-300 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

-

Protocol:

-

Adsorb the EtOAc-soluble fraction onto a small amount of silica gel.

-

Pack a glass column with silica gel in hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of hexane-EtOAc (e.g., starting from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Combine the relevant fractions and concentrate.

-

b. Medium Pressure Liquid Chromatography (MPLC)

-

Materials:

-

Partially purified fraction from silica gel chromatography

-

C18 reversed-phase column

-

Methanol (MeOH)

-

Water

-

-

Protocol:

-

Dissolve the partially purified fraction in a minimal amount of methanol.

-

Purify the sample using an MPLC system equipped with a C18 column.

-

Elute with a gradient of methanol in water (e.g., starting from 10% MeOH to 100% MeOH).

-

Collect fractions and analyze by TLC or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the compound of interest and concentrate.

-

c. Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Materials:

-

Further purified fraction from MPLC

-

Semi-preparative C18 HPLC column

-

Acetonitrile (B52724) (ACN)

-

Water

-

-

Protocol:

-

Dissolve the sample in the mobile phase.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with an isocratic or gradient system of acetonitrile in water to achieve final purification.

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to obtain the pure compound.

-

-

4. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

MS (Mass Spectrometry)

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway

Enmein-type diterpenoids have been shown to exert their anti-proliferative effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by compounds like this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Notes and Protocols for the Analysis of (19R)-13-Deoxy-19-hydroxyenmein

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (19R)-13-Deoxy-19-hydroxyenmein, an ent-kaurane diterpenoid. The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol outlines the quantitative analysis of this compound in various sample matrices, such as plant extracts or purified fractions, using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.[1][2][3]

Experimental Protocol

1.1.1. Sample Preparation (Ultrasonic Extraction) [4]

-

Accurately weigh 1.0 g of the powdered sample material (e.g., dried Isodon herb).

-

Transfer the powder to a 50 mL conical tube.

-

Add 25 mL of 80% methanol (B129727) to the tube.

-

Perform ultrasonic extraction in an ice-water bath for 45 minutes to prevent degradation of the analyte.

-

After extraction, allow the sample to cool to room temperature.

-

Adjust the final weight with 80% methanol to compensate for any solvent loss.

-

Centrifuge the extract at 16,600 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a 10 µL aliquot into the HPLC system for analysis.[4]

1.1.2. HPLC Instrumentation and Conditions

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-35 min: 20% to 60% B

-

35-40 min: 60% to 100% B

-

40-45 min: 100% B (hold)

-

45-50 min: 100% to 20% B

-

50-55 min: 20% B (hold for equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (as many diterpenoids lack strong chromophores, detection at lower wavelengths is often necessary).[5]

-

Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical HPLC-UV Quantitative Data for this compound

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |

| This compound | 18.5 | 50 | 150 | > 0.999 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol describes a sensitive and selective method for the identification and quantification of this compound using a linear ion trap liquid chromatography system coupled with tandem mass spectrometry.[4]

Experimental Protocol

2.1.1. Sample Preparation

Follow the sample preparation protocol as described in section 1.1.1.

2.1.2. LC-MS/MS Instrumentation and Conditions

-

Instrument: LC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.[6]

-

Gradient Program:

-

0-2 min: 10% B

-

2-12 min: 10% to 90% B

-

12-15 min: 90% B (hold)

-

15-15.1 min: 90% to 10% B

-

15.1-18 min: 10% B (hold for equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

-

Precursor Ion ([M+H]⁺): m/z 363.2.

-

Product Ions: Based on typical fragmentation of ent-kaurane diterpenoids, hypothetical product ions could be m/z 345.2 (loss of H₂O), 327.2 (further loss of H₂O), and 299.2 (loss of H₂O and CO).[3]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Data Presentation

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 363.2 | 345.2 | 327.2 | 200 | 25 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This section provides a general protocol for the structural elucidation of this compound using one- and two-dimensional NMR techniques.[7][8]

Experimental Protocol

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. NMR Experiments

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

-

Data Presentation

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 35.2 | 1.85 (m) |

| 2 | 18.9 | 1.60 (m) |

| 3 | 42.1 | 1.45 (m) |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.15 (s) |

| ... | ... | ... |

| 18 | 33.2 | 1.25 (s) |

| 19 | 70.1 | 4.50 (d, 3.5) |

| 20 | 21.8 | 1.10 (s) |

Note: This is a partial and hypothetical dataset for illustrative purposes. Complete assignment would require analysis of 2D NMR data.[7]

Visualizations

Experimental Workflow

Caption: Overall analytical workflow for this compound.

Logic Diagram for Compound Identification

Caption: Logic diagram for the identification of this compound.

References

- 1. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ovid.com [ovid.com]

- 7. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes for (19R)-13-Deoxy-19-hydroxyenmein in Cell Culture

Note: There is currently no specific biological data or established cell culture protocol for (19R)-13-Deoxy-19-hydroxyenmein in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related enmein-type diterpenoids and are intended to provide a general framework for the investigation of this compound. Researchers should perform initial dose-response studies to determine the optimal working concentrations for their specific cell lines and assays.

Product Description

This compound is a member of the enmein-type diterpenoid family. Diterpenoids of this class, isolated from plants of the Isodon genus, have garnered significant interest for their diverse biological activities. While the specific activities of this compound are uncharacterized, related compounds have demonstrated potent antitumor and anti-inflammatory properties.

Biological Activity of Related Enmein-Type Diterpenoids

Structurally similar enmein-type diterpenoids have been shown to exhibit significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[1][2] The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing cancer cell proliferation.[1][3]

Some derivatives of enmein (B198249) have been found to target key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of this pathway can lead to the downstream induction of apoptosis. Furthermore, some enmein-type diterpenoids have been observed to increase intracellular reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1][4]

Recommendations for Handling and Storage

-

Solubility: Prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions into aqueous cell culture media should be made immediately prior to use. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Quantitative Data for Related Enmein-Type Diterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various enmein-type diterpenoids against several human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Enmein Derivative 17 | Bel-7402 | Low micromolar | [1] |

| Enmein Derivative 7h | A549 | 2.16 | [3][4] |

| Enmein Derivative 11 | HL-60 | 1.2 - 5.0 | [2] |

| Enmein Derivative 15 | SMMC-7721 | 1.2 - 5.0 | [2] |

| Enmein Derivative 20 | A-549 | 1.2 - 5.0 | [2] |

| Enmein Derivative 21 | MCF-7 | 1.2 - 5.0 | [2] |

| Enmein (General) | SW-480 | 1.2 - 5.0 | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological effects of this compound in cell culture, based on methodologies used for similar compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the compound.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This protocol is to determine if the compound induces cell cycle arrest.

Materials:

-

Target cancer cell line

-

6-well cell culture plates

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI/RNase staining buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Signaling Pathways

This protocol is to investigate the effect of the compound on protein expression in pathways like PI3K/Akt/mTOR.

Materials:

-

Target cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., for p-Akt, Akt, p-mTOR, mTOR, Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with the compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

References

- 1. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Enmein-Type ent-Kaurane Diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (19R)-13-Deoxy-19-hydroxyenmein in in vivo Research

Disclaimer: (19R)-13-Deoxy-19-hydroxyenmein is a specific diterpenoid for which detailed in vivo studies, biological activities, and mechanisms of action are not extensively documented in publicly available literature. The following application notes and protocols are proposed based on the known biological activities of the broader class of diterpenoids, many of which exhibit significant anti-inflammatory and anti-tumor properties.[1][2][3] These protocols should be regarded as a starting point for investigation and will require optimization and validation for this specific compound.

Introduction

This compound is a diterpenoid natural product with the molecular formula C₂₀H₂₆O₆.[2][4] Diterpenoids are a large and structurally diverse class of secondary metabolites found in various plant species.[1] Many diterpenoids have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, making them promising candidates for drug discovery and development.[1][2][3] This document outlines potential in vivo applications and detailed experimental protocols for investigating the therapeutic potential of this compound.

Proposed in vivo Applications

Based on the activities of related diterpenoids, this compound could be investigated for the following applications:

-

Anti-inflammatory Agent: Many diterpenoids exhibit potent anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are involved in the inflammatory response.[5][6][7]

-

Anti-tumor Agent: Several diterpenoids have demonstrated cytotoxic activity against various cancer cell lines and have shown tumor growth inhibition in animal models.[8][9][10][11][12][13] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[8][13]

Experimental Protocols

The following are detailed protocols for preliminary in vivo screening of this compound for anti-inflammatory and anti-tumor activities.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized model of acute inflammation.

Objective: To assess the potential of this compound to reduce acute inflammation in a rat model.

Materials:

-

This compound

-

Carrageenan (lambda, type IV)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

-

Male Wistar rats (180-220 g)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Dosing:

-

Divide animals into four groups (n=6 per group):

-

Group I: Vehicle control (e.g., 10 mL/kg, p.o.)

-

Group II: this compound (e.g., 10 mg/kg, p.o.)

-

Group III: this compound (e.g., 30 mg/kg, p.o.)

-

Group IV: Indomethacin (10 mg/kg, p.o.)

-

-

-

Compound Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

Quantitative Data from a Representative Diterpenoid Study:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Diterpenoid X | 10 | 0.52 ± 0.04 | 38.8 |

| Diterpenoid X | 30 | 0.31 ± 0.03 | 63.5 |

| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |

| p < 0.05 compared to vehicle control. (Data is hypothetical and for illustrative purposes) |

Protocol 2: Evaluation of Anti-tumor Activity in a Xenograft Mouse Model

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a human tumor xenograft model.

Objective: To determine the ability of this compound to inhibit tumor growth in an in vivo setting.

Materials:

-

This compound

-

Human cancer cell line (e.g., HepG2, A549)

-

Matrigel

-

5-Fluorouracil (5-FU) or other appropriate positive control

-

Vehicle (e.g., PBS with 5% DMSO and 10% Cremophor EL)

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Calipers

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth daily.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=6-8 per group):

-

Group I: Vehicle control (i.p. or p.o., daily)

-

Group II: this compound (e.g., 20 mg/kg, i.p. or p.o., daily)

-

Group III: this compound (e.g., 40 mg/kg, i.p. or p.o., daily)

-

Group IV: Positive control (e.g., 5-FU, 20 mg/kg, i.p., every 3 days)

-

-

-

Treatment and Monitoring:

-

Administer treatments for a specified period (e.g., 21 days).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor body weight and general health of the animals throughout the study.

-

-

Endpoint and Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and photograph them.

-

A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) rate: TGI (%) = [1 - (T_v / C_v)] x 100, where T_v is the mean tumor volume of the treated group and C_v is the mean tumor volume of the control group.

-

Analyze data using two-way ANOVA for tumor growth curves and one-way ANOVA for final tumor weights.

-

Quantitative Data from a Representative Diterpenoid Study:

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1.25 ± 0.15 | - |

| Diterpenoid Y | 20 | 0.82 ± 0.11 | 34.4 |

| Diterpenoid Y | 40 | 0.51 ± 0.09 | 59.2 |

| 5-Fluorouracil | 20 | 0.45 ± 0.08 | 64.0 |

| p < 0.05 compared to vehicle control. (Data is hypothetical and for illustrative purposes) |

Visualizations

Hypothetical Signaling Pathway